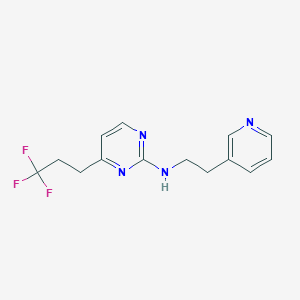
3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one, also known as MDPT, is a synthetic compound that is used in scientific research. It belongs to the class of cathinone derivatives and has been found to have potential applications in various fields of research.
Mécanisme D'action
3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one acts by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been found to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that it is relatively easy to synthesize and purify. It has also been found to have a high affinity for the serotonin, norepinephrine, and dopamine transporters, which makes it a useful tool for studying these neurotransmitter systems. However, one of the limitations of using 3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that it has not been extensively studied, and its long-term effects are not well understood.
Orientations Futures
There are a number of potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one. One area of interest is its potential use in the treatment of depression and anxiety disorders. More research is needed to determine the safety and efficacy of 3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one in these applications. Another area of interest is its potential use in the treatment of Parkinson's disease. Further studies are needed to determine the effects of 3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one on dopamine transmission in the brain and its potential as a therapeutic agent. Additionally, more research is needed to fully understand the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one on the brain and cardiovascular system.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 5-methyl-2-furanboronic acid in the presence of a palladium catalyst. The product is then treated with hydroxylamine hydrochloride to obtain the final compound.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-ylamino)-1-(5-methyl-2-furyl)-2-buten-1-one has been studied for its potential applications in the field of neuroscience. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of depression and anxiety disorders. It has also been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10(7-13(18)14-5-3-11(2)21-14)17-12-4-6-15-16(8-12)20-9-19-15/h3-8,17H,9H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIAEAMGMKKVEL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440869.png)
![N-cyclopentyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5440871.png)
![N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide](/img/structure/B5440877.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5440879.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5440890.png)
![6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone](/img/structure/B5440897.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)


![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)